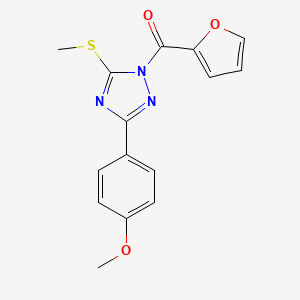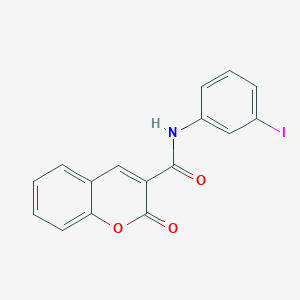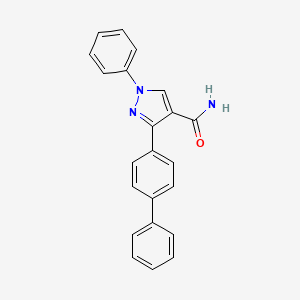
1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the 1,2,4-triazole family and has shown promising results in various fields of research.
Scientific Research Applications
1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and pathways involved in these diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. This compound has also been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole in lab experiments is its potent anti-cancer and anti-inflammatory activity. This compound has also shown good selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole. One of the significant directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its anti-cancer and anti-inflammatory effects and may lead to the development of more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which will help to determine its suitability as a drug candidate. Additionally, more studies are needed to investigate the potential of this compound in other fields of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various fields of scientific research. This compound has potent anti-cancer and anti-inflammatory activity and has shown good selectivity towards cancer cells. However, more research is needed to fully understand the mechanism of action of this compound and to determine its suitability as a drug candidate.
Synthesis Methods
The synthesis of 1-(2-furoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methoxyphenyl hydrazine with furoyl chloride in the presence of sodium acetate. The resulting intermediate is then reacted with methylthioacetic acid to yield the final product. Other methods involve the use of different starting materials and reagents.
properties
IUPAC Name |
furan-2-yl-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-7-5-10(6-8-11)13-16-15(22-2)18(17-13)14(19)12-4-3-9-21-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOFXVQVFMJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)

![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)



![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)



![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)